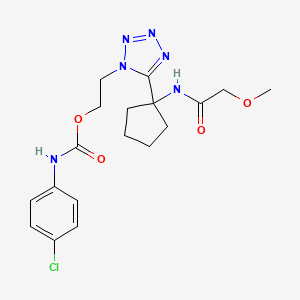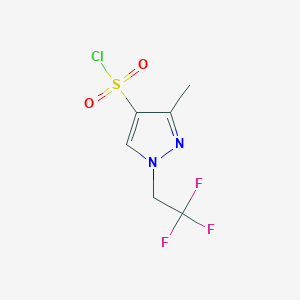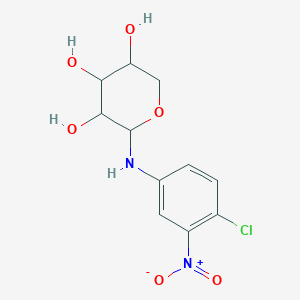
2-(5-(1-(2-methoxyacetamido)cyclopentyl)-1H-tetrazol-1-yl)ethyl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrazole ring, a cyclopentyl group, and a chlorophenyl carbamate moiety, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyclopentyl group, and the coupling with the chlorophenyl carbamate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted compounds.
Aplicaciones Científicas De Investigación
2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetrazole derivatives, cyclopentyl-containing compounds, and chlorophenyl carbamates. Examples include:
- Tetrazole derivatives such as 5-(1H-tetrazol-1-yl)pentanoic acid.
- Cyclopentyl-containing compounds like cyclopentylamine.
- Chlorophenyl carbamates such as 4-chlorophenyl N-methylcarbamate.
Uniqueness
2-{5-[1-(2-METHOXYACETAMIDO)CYCLOPENTYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL N-(4-CHLOROPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C18H23ClN6O4 |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
2-[5-[1-[(2-methoxyacetyl)amino]cyclopentyl]tetrazol-1-yl]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H23ClN6O4/c1-28-12-15(26)21-18(8-2-3-9-18)16-22-23-24-25(16)10-11-29-17(27)20-14-6-4-13(19)5-7-14/h4-7H,2-3,8-12H2,1H3,(H,20,27)(H,21,26) |
Clave InChI |
OBAXILFVZPBZCC-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NC1(CCCC1)C2=NN=NN2CCOC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)

![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-3-hydroxybenzohydrazide](/img/structure/B11710537.png)
![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)

![1-Phenyl-4-[(4-phenylpiperazin-1-yl)methyl]piperazine](/img/structure/B11710562.png)
![4-[(1E)-2-{4-[(1E)-2-[4-(Dioctylamino)phenyl]diazen-1-YL]phenyl}diazen-1-YL]-N,N-dioctylaniline](/img/structure/B11710564.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)

![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)
![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)

